![molecular formula C11H9F2I B2736633 1-(2,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287342-69-0](/img/structure/B2736633.png)
1-(2,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Description
Synthesis Analysis
The practical synthesis of SF5-BCP-I involves a one-pot iodopentafluorosulfanylation of [1.1.1]propellane using SF5Cl and CH2I2. This method yields the iodopentafluorosulfanylated bicyclo[1.1.1]pentane, SF5-BCP-I, which represents a significant advancement in the field . Notably, SF5-BCP-I is the first example of SF5-substituted BCPs that can be transformed.
Molecular Structure Analysis
The molecular structure of SF5-BCP-I consists of a central bicyclo[1.1.1]pentane ring with an attached iodine atom and a 2,5-difluorophenyl group. The compact BCP framework contributes to its unique properties, making it an attractive building block for drug design and other applications .
Chemical Reactions Analysis
SF5-BCP-I serves as a versatile precursor for further functionalization. Researchers have demonstrated a general method to access SF5-substituted bicyclo[1.1.1]pentane derivatives by photoredox-catalyzed radical addition of SF5-BCP-I to alkenes and alkynes . This reactivity opens up possibilities for designing novel compounds with diverse functionalities.
Mechanism of Action
properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2I/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREWAFHDSAMEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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